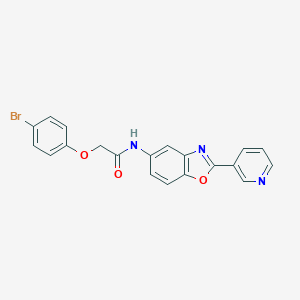
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a benzoxazole ring, a pyridine ring, and a bromophenyl group. BPA has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is not fully understood. However, several studies have suggested that 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide exerts its biological activities by targeting specific signaling pathways. For example, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to decrease the levels of inflammatory cytokines and inhibit the formation of new blood vessels.
実験室実験の利点と制限
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is also stable under physiological conditions and can be easily synthesized in high purity and yield. However, there are also limitations to using 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in lab experiments. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has low water solubility, which can limit its bioavailability. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the research of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide. One direction is to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the structure-activity relationship of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide and develop more potent and selective analogs. Furthermore, it is important to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in vivo to determine its efficacy and safety. Finally, it is important to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a diagnostic tool for cancer and other diseases.
合成法
The synthesis of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide involves the reaction of 2-aminopyridine, 4-bromophenol, and 5-chloro-2-hydroxybenzoic acid under specific reaction conditions. The reaction yields 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in high purity and yield. Several studies have been conducted to optimize the synthesis method and improve the yield of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide.
科学的研究の応用
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been widely used in scientific research due to its diverse biological activities. It has been shown to have antitumor effects against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
特性
分子式 |
C20H14BrN3O3 |
|---|---|
分子量 |
424.2 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-3-6-16(7-4-14)26-12-19(25)23-15-5-8-18-17(10-15)24-20(27-18)13-2-1-9-22-11-13/h1-11H,12H2,(H,23,25) |
InChIキー |
MKCJVXXFUNIGBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br |
正規SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244992.png)


![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)